3-Bromo-6-chloro-1-methyl-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound with the molecular formula and a molecular weight of 233.45 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly as a scaffold for developing kinase inhibitors, which are crucial in cancer research and treatment. It is classified under pyrazolo[3,4-d]pyrimidine derivatives, which are recognized for their diverse biological activities.
The synthesis of 3-Bromo-6-chloro-1-methyl-pyrazolo[3,4-d]pyrimidine typically involves multi-step reactions starting from simpler precursors. A common synthetic route includes:
Industrial production may leverage continuous flow reactors to optimize yield and efficiency, allowing for large-scale synthesis while maintaining product quality .
The chemical structure of 3-Bromo-6-chloro-1-methyl-pyrazolo[3,4-d]pyrimidine can be represented using various notations:
Clc1ncc2c(Br)n[nH]c2n1The compound's structure features a pyrazolo[3,4-d]pyrimidine core with bromine and chlorine substituents at specific positions, contributing to its biological activity .
3-Bromo-6-chloro-1-methyl-pyrazolo[3,4-d]pyrimidine can undergo several chemical reactions:
The major products from these reactions include various substituted pyrazolo[3,4-d]pyrimidines that may exhibit differing biological activities .
The primary target of 3-Bromo-6-chloro-1-methyl-pyrazolo[3,4-d]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2). The mode of action involves:
Derivatives of this compound have shown significant inhibitory activity against leukemia cell lines such as L1210, K562, and HL-60 .
3-Bromo-6-chloro-1-methyl-pyrazolo[3,4-d]pyrimidine has various applications in scientific research:
This compound's versatility in synthesis and significant biological implications make it a valuable subject for ongoing research in medicinal chemistry and related fields.
CAS No.: 13474-59-4
CAS No.: 135545-89-0
CAS No.:
CAS No.: 524-06-1